molecular formula C15H15N3OS B2390615 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide CAS No. 528862-99-9

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide

Cat. No.: B2390615
CAS No.: 528862-99-9
M. Wt: 285.37
InChI Key: DMDHAIBCKPUMJN-UHFFFAOYSA-N
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Description

This compound is part of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is favored for its efficiency and eco-friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antimalarial activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins involved in microbial growth, thereby exhibiting antimicrobial properties . Molecular docking studies have revealed its binding patterns and stability within the active sites of target proteins .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have an additional benzene ring, which can enhance their biological activity.

Uniqueness

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-14(19)16-12-6-4-11(5-7-12)13-8-18-10(2)9-20-15(18)17-13/h4-9H,3H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDHAIBCKPUMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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